molecular formula C25H24N4O4S2 B11199537 2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide

2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide

Cat. No.: B11199537
M. Wt: 508.6 g/mol
InChI Key: GXNOSIDXRRNNSO-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a heterocyclic acetamide derivative characterized by a pyrrole core substituted with a 3,4-dimethylbenzyl group at the N1 position and a 2-oxoacetamide moiety linked to a 4-fluorophenyl group. The 3,4-dimethylbenzyl group likely enhances lipophilicity and steric bulk, while the 4-fluorophenyl acetamide contributes to electronic modulation and binding affinity.

Properties

Molecular Formula

C25H24N4O4S2

Molecular Weight

508.6 g/mol

IUPAC Name

2-ethylsulfanyl-4-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C25H24N4O4S2/c1-4-34-24-26-22-21(35-24)23(31)29(17-8-5-15(2)6-9-17)25(32)28(22)14-20(30)27-11-12-33-19-10-7-16(3)13-18(19)27/h5-10,13H,4,11-12,14H2,1-3H3

InChI Key

GXNOSIDXRRNNSO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)N3CCOC4=C3C=C(C=C4)C)C5=CC=C(C=C5)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dimethylbenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 4-methylbenzyl analog (logP ~3.0) .

Variations in the Aryl Acetamide Group

The N-aryl acetamide moiety modulates electronic properties and target affinity:

Compound Name Aryl Group Molecular Weight Biological Note Reference
Target Compound 4-Fluorophenyl 367.40 Balances electronegativity -
N-(3,4-Difluorophenyl)-2-oxoacetamide derivative 3,4-Difluorophenyl 366.35 Increased polarity, potential CNS activity
N-(4-Chlorophenyl)-2-oxoacetamide derivative 4-Chlorophenyl 366.85 Enhanced metabolic stability
N-(Thiophen-2-carboxylic-3-yl)-2-oxoacetamide Thiophen-2-carboxylic-3-yl - Introduces sulfur for metal binding

Key Observations :

  • Fluorine in the 4-fluorophenyl group offers a balance between electronegativity and metabolic stability, avoiding the higher reactivity of chlorine .
  • Thiophene-containing analogs (e.g., ) may exhibit unique binding modes due to sulfur’s polarizability.

Heterocyclic Core Modifications

Modifications to the pyrrole core or replacement with other heterocycles alter pharmacological profiles:

Compound Name Core Structure Key Feature Reference
Target Compound Pyrrole Planar, facilitates π-π interactions -
RDS1643 Pyrrole with diketo ester Chelation potential for metal ions
Pyrazolo[3,4-d]pyrimidin-4-one derivative Pyrazolo-pyrimidine Expanded π-system for kinase inhibition
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazole Rigid structure for conformational control

Key Observations :

  • Diketo esters (e.g., RDS1643) may exhibit dual functionality as enzyme inhibitors and metal chelators .
  • Pyrazolo-pyrimidine cores () are associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety.

Physicochemical and Pharmacological Implications

  • Solubility : The 3,4-dimethylbenzyl group in the target compound reduces aqueous solubility compared to smaller substituents (e.g., 4-fluorophenylmethyl in ).
  • Conformational Flexibility : Steric effects from the 3,4-dimethyl group may restrict rotation, favoring a specific bioactive conformation, as seen in structurally related dichlorophenyl acetamides .
  • Target Selectivity : Fluorine’s electronegativity in the 4-fluorophenyl group may enhance interactions with aromatic residues in enzyme active sites, similar to phosphodiesterase IV inhibitors .

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